molecular formula C16H20O5 B1396835 Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate CAS No. 1188265-06-6

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Cat. No. B1396835
M. Wt: 292.33 g/mol
InChI Key: YJDWJNGBUQHLAP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate are not well-documented . More research would be needed to provide a comprehensive analysis of its chemical reactions.

Scientific Research Applications

Antiproliferative Activities

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate and its derivatives have been studied for their antiproliferative properties. For example, a study on combretastatin derivatives with adamantane fragment, including compounds related to Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate, found moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva et al., 2015).

Antimicrobial and Antioxidant Studies

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. A study synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and found that certain compounds exhibited excellent antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).

Crystal Packing and Molecular Interactions

The compound and its derivatives have been analyzed for their crystal packing and molecular interactions. For instance, ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate was studied to explore N⋯π and O⋯π interactions in its crystal packing, providing insights into molecular structure and behavior (Zhang et al., 2011).

Synthesis of Related Compounds

Several studies have focused on the synthesis of related compounds, exploring various methodologies and applications. For example, the synthesis of ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate was conducted, focusing on its crystal structure and Hirshfeld analysis to understand its molecular composition and potential applications (Zukerman-Schpector et al., 2017).

properties

IUPAC Name

ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-3-21-16(19)11-7-13(17)6-10-15(18)12-4-8-14(20-2)9-5-12/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDWJNGBUQHLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729069
Record name Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

CAS RN

1188265-06-6
Record name Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (8.0 g, 35.1 mmol) in ethanol (150 mL) was added conc. HCl (38.0 mL). The resulting mixture was refluxed for 14 h. Then the solution was neutralized with 10% Na2CO3 solution. The volatile was removed. The residue was diluted with DCM (750 mL), washed with water (200 mL) and brine (200 mL), dried over Na2SO4, filtered, concentrated and purified by silica gel column chromatography (PE:EA=8:1˜4:1) to give ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (25C) as a yellow solid (5.10 g, 49%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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